molecular formula C32H48O8 B1200940 Phorbol acetate, caprate CAS No. 20839-15-0

Phorbol acetate, caprate

Cat. No. B1200940
CAS RN: 20839-15-0
M. Wt: 560.7 g/mol
InChI Key: CSJWNHJJHIAAIG-SVOQZPEWSA-N
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Description

Phorbol acetate, caprate is a natural product found in Croton tiglium with data available.

Scientific Research Applications

Separation Techniques and Synthesis

  • Biphasic Alcoholysis for Separating Phorbol: A study introduced a method for obtaining phorbol from croton oil, enhancing its application in synthesizing phorbol esters with specific therapeutic efficacy (Fan et al., 2023).

Antimicrobial and Antimycobacterial Properties

  • Antimycobacterial Activity: Phorbol esters from the fruits of Sapium indicum exhibited antimycobacterial activity, suggesting potential in treating mycobacterial infections (Chumkaew et al., 2003).

Pharmacology and Molecular Interactions

  • Total Synthesis of Phorbol: A study achieved the total synthesis of phorbol, the primary member of the tigliane diterpene family, which is significant due to its complex structure and potential medicinal applications (Kawamura et al., 2016).
  • Effects on Cyclooxygenases: New phorbol derivatives were isolated and demonstrated anti-inflammatory activity, offering insights into potential therapeutic applications (Ríos & Aguilar-Guadarrama, 2006).

Clinical Applications in Cancer and Hematological Disorders

  • Vascular Endothelial Growth Factor Inhibition: Phorbol myristate acetate was studied in the context of inhibiting tumor cell proliferation and angiogenesis (Strumberg et al., 2005).
  • Clinical Trial in Hematological Malignancies: Phorbol ester was administered in a Phase I clinical trial to patients with hematological malignancies, exploring its differentiation-inducing properties (Strair et al., 2002).
  • Clinical Trial for Refractory Malignancies: Another Phase I clinical trial of phorbol ester (TPA) was conducted for patients with relapsed/refractory malignancies, contributing to the understanding of its therapeutic potential (Schaar et al., 2006).

Cellular and Molecular Studies

  • Cytotoxic Phorbol Esters from Croton tiglium: Cytotoxic phorbol esters isolated from Croton tiglium were found to inhibit human tumor cell lines, providing a basis for cancer research (Du et al., 2017).
  • PKC-Alpha Activation in Endothelial Cells: A study demonstrated that phorbol ester increases matrix metalloproteinase-9 secretion in capillary endothelial cells, highlighting its role in cellular processes (Park et al., 2003).

Auditory System Research

  • Effect on Noise-Induced Hearing Loss: Phorbol ester was examined for its protective effect on noise-induced hearing loss, offering insights into auditory system protection (Liu et al., 2002).

Neuropharmacology

  • Effects on Synaptic Depression: Research on the effects of phorbol ester on synaptic depression and glutamate receptors in cerebellar Purkinje cells contributes to our understanding of neural plasticity and neurotransmission (Endo & Launey, 2003).

Anti-HIV Research

  • Anti-HIV Phorbol Esters: Phorbol diesters isolated from Croton tiglium seeds were evaluated for their inhibitory effects on HIV, highlighting their potential in HIV research (El-mekkawy et al., 2000).

properties

CAS RN

20839-15-0

Product Name

Phorbol acetate, caprate

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1

InChI Key

CSJWNHJJHIAAIG-SVOQZPEWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO

SMILES

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO

Canonical SMILES

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO

Other CAS RN

28878-88-8

synonyms

12-O-acetylphorbol-13-decanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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